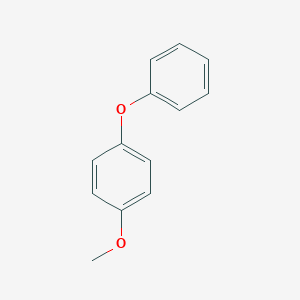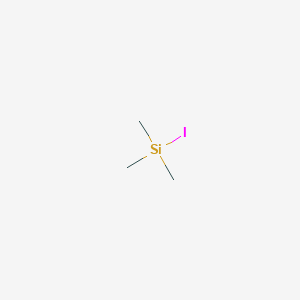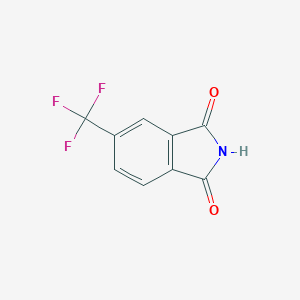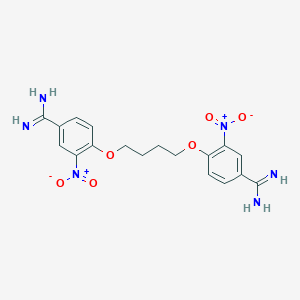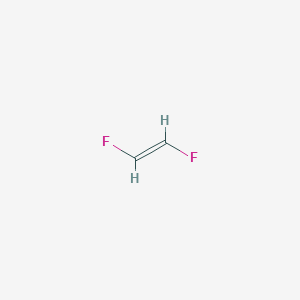
1,2-Difluoroethylene
概要
説明
1,2-Difluoroethylene, also known as 1,2-difluoroethene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties .
準備方法
1,2-Difluoroethylene can be synthesized through several methods. One common approach involves the dehydrochlorination of 1-chloro-1,2-difluoroethane. This reaction can be conducted in either the gas phase or the liquid phase, with or without a catalyst . Another method involves the pyrolysis of dichlorofluoromethane in the presence of water vapor, followed by hydrogenation of the resulting 1,2-dichloro-1,2-difluoroethylene using a hydrogenation catalyst .
化学反応の分析
1,2-Difluoroethylene undergoes various chemical reactions, including:
Radical Reactions: It participates in radical reactions, forming different products depending on the reaction conditions.
Nucleophilic Reactions: It can react with nucleophiles, leading to the formation of addition products.
Electrophilic Reactions: It also undergoes electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond.
Common reagents used in these reactions include halogens, hydrogen halides, and other electrophilic or nucleophilic agents. The major products formed depend on the specific reaction conditions and the type of reagents used .
科学的研究の応用
1,2-Difluoroethylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various fluorinated compounds and polymers.
Biology and Medicine:
Industry: It is used in the production of refrigerants and as a monomer for creating new fluoropolymers.
作用機序
The mechanism of action of 1,2-difluoroethylene involves its reactivity with various chemical agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in radical reactions, the compound forms radicals that can further react to form different products . In nucleophilic and electrophilic reactions, the compound’s double bond is the primary site of reactivity, allowing for the addition of various nucleophiles or electrophiles .
類似化合物との比較
1,2-Difluoroethylene can be compared with other similar compounds such as:
1,1-Difluoroethylene: This compound has a different substitution pattern, leading to distinct chemical properties and reactivity.
Perfluoroisobutene: Another fluorinated compound with different applications and reactivity due to its unique structure.
This compound is unique due to its specific geometric isomerism and the resulting differences in stability and reactivity between the cis and trans forms .
特性
IUPAC Name |
(E)-1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311511 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-78-0, 1320-41-8, 1691-13-0 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,2-Difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-difluoroethylene?
A1: this compound has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers frequently utilize techniques like Fourier transform microwave spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and properties of this compound. [, , , , , , , ] For example, high-resolution FTIR analysis of the ν2 fundamental band of cis-1,2-difluoroethylene has been conducted to determine its rovibrational constants. []
Q3: What is significant about the equilibrium structure of cis-1,2-difluoroethylene?
A: Studies combining microwave data and quantum chemical calculations have revealed that the cis isomer of this compound possesses a lower energy than its trans counterpart. This difference is attributed to the influence of fluorine substitution on the molecule's structure and bonding. []
Q4: How does fluorine substitution impact the structure of this compound compared to ethylene?
A: Gas phase electron diffraction studies on various fluoroethylenes, including this compound, indicate that the C=C bond distances correlate with vibrational force constants. The bond angles in these molecules also align with observed dipole moments, demonstrating the influence of fluorine substitution on their structural parameters. []
Q5: How does the reactivity of cis-1,2-difluoroethylene compare to trans-1,2-difluoroethylene in ozonolysis reactions?
A: Density functional theory (DFT) studies suggest that the ozonolysis of trans-1,2-difluoroethylene proceeds at a faster rate than that of the cis isomer. This difference in reactivity is similar to what is observed in the reactions of ozone with cis- and trans-dichloroethylene. []
Q6: What is unique about the photochemical addition of hexafluorobiacetyl to this compound?
A: This reaction yields both cis- and trans-2,3-difluoro-5,6-bis(trifluoromethyl)-2,3-dihydro-p-dioxin through 1,4-addition, as well as oxetane products through 1,2-addition. The reaction showcases the diverse reactivity of this compound in photochemical transformations. []
Q7: How does this compound interact with hydrogen fluoride (HF) to form a complex?
A: In the this compound-HF complex, a primary hydrogen bond forms between the HF donor and one of the fluorine atoms in this compound. The hydrogen bond exhibits a slight bend to facilitate a secondary interaction between the HF fluorine atom and a specific hydrogen atom on the this compound moiety. [, ]
Q8: How does the structure of the this compound-HF complex provide insights into steric effects?
A: The structure of the complex, particularly the preference for one secondary interaction site over another, sheds light on the role of steric effects in fluoroethylene-protic acid complexes. Comparing the bond lengths and deviations from linearity in complexes of HF with 1,1-difluoroethylene and trans-1,2-difluoroethylene provides information about the nucleophilicity of the fluorine atoms and the acidity of the hydrogen atoms in these molecules. []
Q9: What is the significance of the sterically disfavored binding observed in the cis-1,2-difluoroethylene-acetylene complex?
A: The microwave rotational spectrum of the complex reveals a "side-binding" interaction between acetylene and a geminal fluorine-hydrogen atom pair in cis-1,2-difluoroethylene. This arrangement, though sterically disfavored, highlights the significance of weak interactions in complex formation and provides insights into the structural and bonding preferences of fluorinated molecules. []
Q10: How is density functional theory (DFT) employed in studying this compound?
A: DFT calculations are valuable tools for exploring various aspects of this compound, including reaction mechanisms, molecular structures, vibrational frequencies, and nuclear magnetic shieldings. [, , ] For example, DFT studies were instrumental in elucidating the mechanisms of ozonolysis for different this compound isomers. []
Q11: What computational methods are used to determine the equilibrium structures of this compound isomers?
A: High-level coupled cluster techniques with large basis sets, along with considerations for core/valence, scalar relativistic, and higher-order correlation effects, are used to accurately determine the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene. []
Q12: How does the fluorine content in this compound influence its use in lithium secondary batteries?
A: The inclusion of 1,2-dialkyl-1,2-difluoroethylene carbonate in non-aqueous electrolyte solutions for lithium secondary batteries has been shown to improve discharge capacity, rate characteristics, cycle characteristics, and safety, particularly flammability resistance. [, ]
Q13: What are the potential advantages of using 2,3,3,3-tetrafluoropropene and this compound together in applications?
A: Recent research suggests that compositions containing both 2,3,3,3-tetrafluoropropene and this compound may offer benefits in various applications, though the specific advantages depend on the intended use. [, ]
Q14: Are there any concerns regarding the genotoxicity or mutagenicity of HFO-1132E?
A: While HFO-1132E has not shown genotoxicity in standard in vitro and in vivo assays, it displayed mutagenic activity in several strains of Salmonella and E. coli. Further investigation is needed to clarify its potential genotoxic effects at higher concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



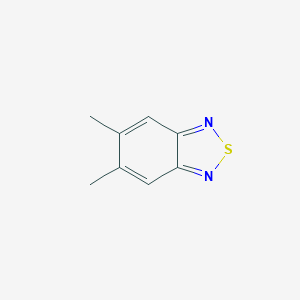

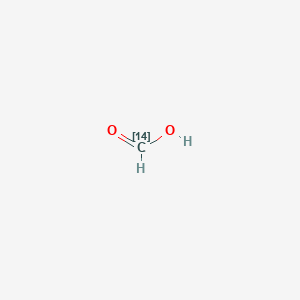

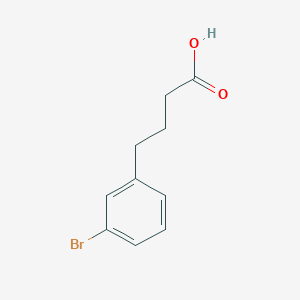
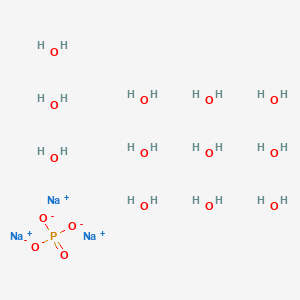
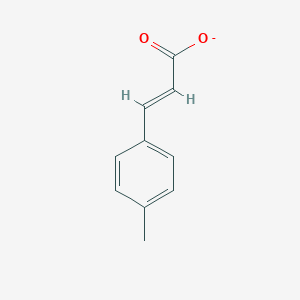
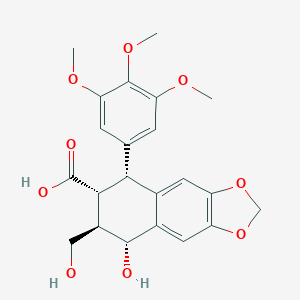
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
